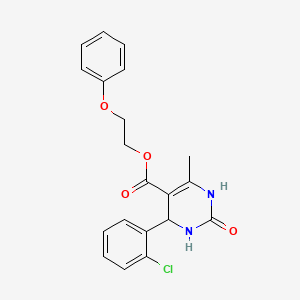![molecular formula C19H28N2 B4974542 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a unique molecular structure that makes it an interesting candidate for further investigation.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine.
Mécanisme D'action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It may also modulate the activity of other neurotransmitter systems, including norepinephrine and glutamate. The compound's unique molecular structure may contribute to its ability to interact with multiple receptor types.
Biochemical and Physiological Effects:
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant and anxiolytic properties. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have a low propensity for causing extrapyramidal side effects, which are commonly associated with antipsychotic medications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems. This may make it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has several potential future directions for research. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another direction is to investigate its potential as a treatment for psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the compound's mechanism of action and how it interacts with various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine involves the reaction of bicyclo[2.2.1]hept-2-ene with 2,5-dimethylphenylpiperazine in the presence of a catalyst. The reaction proceeds via a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis method has been optimized to produce high yields of pure 1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine.
Applications De Recherche Scientifique
1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. The compound has been investigated for its ability to modulate neurotransmitter systems, including dopamine, serotonin, and norepinephrine. Additionally, it has been studied for its potential to treat neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-14-3-4-15(2)18(11-14)20-7-9-21(10-8-20)19-13-16-5-6-17(19)12-16/h3-4,11,16-17,19H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWTUZRMARXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)
![methyl N-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycinate](/img/structure/B4974476.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4974480.png)
![3-benzyl-6-ethyl-6-methyl-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4974488.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)

![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate](/img/structure/B4974524.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)


